Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a benzothiazole ring, a thiadiazole ring, and a benzyl ester group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a benzyl-substituted thiobenzoazole . The primary targets of this compound are a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases and can cause significant agricultural loss.
Mode of Action
It is known that the compound interacts with its fungal targets, leading to their inhibition . The compound’s structure, particularly the presence of the benzyl and thiobenzoazole groups, plays a crucial role in its antifungal activity .
Biochemical Pathways
The compound affects the biochemical pathways of the target fungi, leading to their inhibition . .
Result of Action
The result of the compound’s action is the inhibition of the growth of the target fungi . This leads to a reduction in the incidence of the diseases caused by these fungi, thereby protecting the plants and reducing agricultural loss.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization.
Coupling Reactions: The benzothiazole and thiadiazole rings are then coupled through a thioether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-arylbenzothiazoles share structural similarities and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazoles also share structural features and biological properties.
Uniqueness
Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its combined benzothiazole and thiadiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and applications .
Properties
IUPAC Name |
benzyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S3/c24-15(26-10-12-6-2-1-3-7-12)11-27-19-23-22-18(29-19)21-16(25)17-20-13-8-4-5-9-14(13)28-17/h1-9H,10-11H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERXNIEEVPKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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